Navigating the Landscape of Pyridyl-Furazans: A Technical Guide to 3-Amino-4-(pyridin-3-yl)furazan
Navigating the Landscape of Pyridyl-Furazans: A Technical Guide to 3-Amino-4-(pyridin-3-yl)furazan
An In-depth Exploration of its Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
Senior Application Scientist's Foreword: In the dynamic field of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount to unlocking new therapeutic avenues. Among these, the furazan (1,2,5-oxadiazole) nucleus, particularly when functionalized with pyridinyl and amino moieties, presents a compelling structural motif. This guide provides a comprehensive technical overview of 3-amino-4-(pyridin-3-yl)furazan, a compound of significant interest for its potential applications in the development of targeted therapeutics. While the initial inquiry sought information on the 2-pyridyl isomer, extensive database searches did not yield a commercially available compound with that specific substitution pattern. Therefore, this guide will focus on the well-documented and accessible 3-pyridyl isomer, providing researchers with the critical information needed to effectively utilize this compound in their research endeavors.
Chemical Identity and Properties
The compound of interest is systematically named 4-(pyridin-3-yl)-1,2,5-oxadiazol-3-amine . The common name, 3-amino-4-(pyridin-3-yl)furazan, is also frequently used.
Chemical Structure:
Caption: Chemical structure of 4-(pyridin-3-yl)-1,2,5-oxadiazol-3-amine.
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, from reaction kinetics to formulation development.
| Property | Value | Source |
| CAS Number | 131988-01-7 | [1] |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | - |
Synthesis and Mechanistic Insights
A common and effective method for constructing the aminofurazan ring system is the reaction of an appropriately substituted amidoxime with a suitable cyclizing agent. For the target compound, a logical precursor would be pyridine-3-carboxamidoxime.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 4-(pyridin-3-yl)-1,2,5-oxadiazol-3-amine.
Step-by-Step Methodology (Hypothetical Protocol):
This protocol is a representative example based on established furazan synthesis methodologies and should be optimized for specific laboratory conditions.
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Preparation of Pyridine-3-carboxamidoxime:
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Dissolve pyridine-3-carbonitrile in a suitable solvent such as ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and isolate the crude product by filtration.
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Purify the pyridine-3-carboxamidoxime by recrystallization.
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Causality: The nucleophilic addition of hydroxylamine to the nitrile group, followed by proton transfer, yields the amidoxime. The base is necessary to neutralize the HCl salt of hydroxylamine.
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Formation of the Furazan Ring:
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Suspend the pyridine-3-carboxamidoxime in a chlorinated solvent (e.g., dichloromethane).
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Cool the mixture in an ice bath.
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Bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide). This step is believed to form a chloro-oxime intermediate.
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Alternatively, nitrosation using a nitrite source under acidic conditions can be employed to generate a reactive intermediate.
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Causality: The formation of a reactive intermediate at the oxime nitrogen is crucial for the subsequent cyclization.
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Amination and Cyclization:
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To the in-situ generated intermediate, add a solution of ammonia in a suitable solvent.
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Stir the reaction at room temperature or with gentle heating.
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The ammonia acts as a nucleophile, displacing the leaving group and facilitating the ring closure to form the aminofurazan.
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Causality: The intramolecular cyclization is driven by the favorable formation of the stable aromatic furazan ring.
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Work-up and Purification:
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
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Self-Validating System: The purity and identity of the final compound should be rigorously confirmed by a battery of analytical techniques, including:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery and Development
The 3-amino-4-(pyridin-3-yl)furazan scaffold is of particular interest to researchers in drug discovery due to the established pharmacological importance of both the aminofurazan and pyridine moieties.
Kinase Inhibition:
A significant body of research highlights the potential of pyridinyl-substituted heterocyclic compounds as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases. The aminofurazan portion of the molecule can also participate in crucial hydrogen bonding interactions, further enhancing binding affinity and selectivity.
Illustrative Signaling Pathway Involvement:
Caption: Potential mechanism of action via inhibition of a kinase cascade.
Other Potential Therapeutic Areas:
The aminofurazan core is also a known pharmacophore in other therapeutic areas. For instance, certain furazan derivatives have been investigated for their nitric oxide (NO) donating properties, which could be beneficial in cardiovascular diseases. The unique electronic properties of the furazan ring can also be exploited to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
Suppliers
For researchers looking to procure 4-(pyridin-3-yl)-1,2,5-oxadiazol-3-amine, the following supplier has been identified:
It is recommended to contact the supplier directly for the most up-to-date information on availability, pricing, and purity specifications.
Conclusion
3-Amino-4-(pyridin-3-yl)furazan represents a valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridine ring, and a stable furazan core makes it an attractive scaffold for the design of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, empowering researchers to effectively incorporate this promising compound into their discovery programs.
